![molecular formula C11H12ClNO3S2 B1139266 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride CAS No. 1036069-26-7](/img/structure/B1139266.png)
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride
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Description
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride, also known as 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride, is a useful research compound. Its molecular formula is C11H12ClNO3S2 and its molecular weight is 305.791. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes
One study by Qutob et al. (2022) discusses the degradation of acetaminophen by AOPs, highlighting the importance of understanding by-products, biotoxicity, and proposed degradation pathways for environmental and pharmaceutical compounds. Although not directly about the specified compound, it underscores the significance of researching complex molecules for environmental safety and pharmaceutical degradation, which could be relevant for the hydrochloride compound's applications (Qutob et al., 2022).
Synthetic Chemistry and Biological Applications
Research on synthetic protocols and the properties of pharmacologically active molecules, as reviewed by Mazimba (2016), reflects the broad interest in developing new methodologies for synthesizing compounds with potential therapeutic uses. This area of study might encompass the synthesis and application of complex molecules like the one , suggesting potential research interest in exploring its synthesis, reactivity, and possible biological activities (Mazimba, 2016).
Pharmacological Interest
The review on sulfonamides by Carta et al. (2012) demonstrates the continuous exploration of compounds with specific functional groups for their pharmacological properties. Although the specified compound does not directly fall under sulfonamides, the general interest in molecules with diverse biological activities suggests potential pharmacological research applications for such complex molecules, including exploring their mechanism of action, therapeutic potential, and safety profile (Carta et al., 2012).
properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVDVMJZKDBIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676881 |
Source
|
Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retra | |
CAS RN |
1173023-52-3, 1036069-26-7 |
Source
|
Record name | Ethanone, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173023-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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